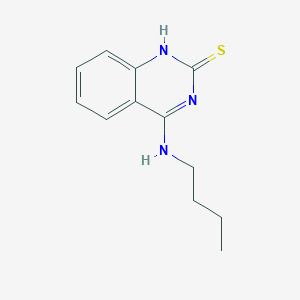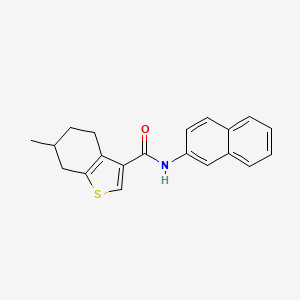
4-(butylamino)quinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butylamino)quinazoline-2(1H)-thione is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential use in pharmaceutical applications. The compound is structurally related to quinazolinones, which are heterocyclic compounds containing a quinazoline moiety, a bicyclic system composed of two fused aromatic rings, benzene and pyrimidine.
Synthesis Analysis
The synthesis of related quinazolinone derivatives has been explored in various studies. For instance, the alkylation of quinazoline-4(3H)-thione with different alkylating agents can lead to the formation of novel quinazoline derivatives. In one study, the alkylation with 4-bromobut-1-ene resulted in previously unknown 4-(but-3-en-1-ylsulfanyl)quinazolines, which upon further reaction with halogens like iodine and bromine, yielded 3,4-dihydro-2H-[1,3]thiazino[3,2-c]quinazolin-5-ium salts . These synthetic pathways are crucial for the development of new compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is typically confirmed using various analytical techniques such as GC/MS, 1H NMR, and X-ray analysis. These methods provide detailed information about the molecular framework, including the position of substituents and the overall three-dimensional arrangement of atoms within the molecule . The structural elucidation is essential for understanding the relationship between the structure of these compounds and their biological activities.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo a variety of chemical transformations. For example, the introduction of different functional groups, such as furoyl or allyl groups, can be achieved through reactions like N-furoylation and N-allylation . These transformations can lead to the formation of new C-8 substituted quinolines with potential biological activity. Additionally, intramolecular cyclization reactions can yield tetrahydroquinoline derivatives, further diversifying the chemical space of quinazolinone compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The characterization of these properties is typically performed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry. These analytical methods provide insights into the functional groups present and the overall stability of the compounds . Understanding these properties is crucial for the development of quinazolinone derivatives as pharmaceutical agents.
Applications De Recherche Scientifique
Potential as Inhibitors
Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER-2 Tyrosine Kinases : Compounds like 4-(butylamino)quinazoline-2(1H)-thione have been studied for their potential as irreversible inhibitors of EGFR and HER-2 tyrosine kinases. These inhibitors show enhanced antitumor activity and are prepared by acylation of related quinazoline derivatives. They interact covalently with the target enzymes and have shown promising results in animal models like human epidermoid carcinoma xenograft in nude mice (Tsou et al., 2001).
Reversible Inhibitors of Gastric (H+/K+)-ATPase : Certain quinazoline derivatives demonstrate significant inhibition of the gastric (H+/K+)-ATPase, differing from other similar compounds in their binding orientation to the enzyme. This suggests their potential in developing treatments for conditions like gastric acid secretion disorders (Ife et al., 1995).
Biological Activity
Antimicrobial, Analgesic, and Anti-Inflammatory Properties : Novel quinazoline derivatives, including those similar to 4-(butylamino)quinazoline-2(1H)-thione, have been synthesized and tested for their antimicrobial, analgesic, and anti-inflammatory properties. Certain derivatives have shown promising results in these areas, indicating their potential as bases for developing new therapeutic agents (Dash et al., 2017).
Antitumor and Antimalarial Effects : Some quinazoline derivatives have been synthesized and evaluated for their antitumor and antimalarial effects. Changes in the molecular structure, such as replacing amino groups, have shown to significantly influence these properties (Werbel & Degnan, 1987).
CNS Depressant and Anticonvulsant Activities : Quinazoline-4-one/4-thione derivatives have been studied for their central nervous system (CNS) depressant and anticonvulsant activities. These compounds have shown potential in treating conditions related to CNS disturbances (Dash et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(butylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12(16)15-11/h4-7H,2-3,8H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXBJYOLVRMPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butylamino)quinazoline-2(1H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)

![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)



![N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3012238.png)
![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)
![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)
![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)
![4-methyl-N'-[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]benzohydrazide](/img/structure/B3012245.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)